N-methyl-1-(4-nitrophenyl)methanamine hydrochloride
Description
Properties
IUPAC Name |
N-methyl-1-(4-nitrophenyl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2.ClH/c1-9-6-7-2-4-8(5-3-7)10(11)12;/h2-5,9H,6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LADGAFKIYVCZGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=C(C=C1)[N+](=O)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00383284 | |
| Record name | N-Methyl-1-(4-nitrophenyl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00383284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6315-57-7, 19499-60-6 | |
| Record name | Benzenemethanamine, N-methyl-4-nitro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6315-57-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methyl-1-(4-nitrophenyl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00383284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl[(4-nitrophenyl)methyl]amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1-(4-nitrophenyl)methanamine hydrochloride can be achieved through several methods. One common approach involves the reaction of N-methyl-1-(4-nitrophenyl)methanamine with hydrochloric acid to form the hydrochloride salt . The reaction is typically carried out under controlled conditions to ensure high purity and yield.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for efficiency and cost-effectiveness, ensuring that the compound is produced in sufficient quantities to meet demand .
Chemical Reactions Analysis
Types of Reactions
N-methyl-1-(4-nitrophenyl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include potassium isocyanate for nucleophilic addition and various oxidizing and reducing agents for oxidation and reduction reactions . The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield N-methyl-1-(4-aminophenyl)methanamine .
Scientific Research Applications
N-methyl-1-(4-nitrophenyl)methanamine hydrochloride has diverse applications across scientific research, industry, and medicine. It is used as a reagent in organic synthesis, an intermediate in the preparation of various compounds, and is investigated for potential therapeutic properties.
Scientific Research Applications
- Chemistry this compound serves as a reagent in organic synthesis. It is also used as an intermediate in the creation of various chemical compounds.
- Biology This compound is utilized in studying biochemical pathways and enzyme interactions.
- Medicine The compound is studied for its potential therapeutic uses and as a precursor in drug synthesis.
- Industry this compound is used in the production of dyes, pigments, and other industrial chemicals.
Safety and Hazards
This compound is classified with the following hazard statements :
- H302: Harmful if swallowed.
- H312: Harmful in contact with skin.
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H332: Harmful if inhaled.
- H335: May cause respiratory irritation.
Precautionary measures include :
- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
- P264: Wash skin thoroughly after handling.
- P270: Do not eat, drink or smoke when using this product.
- P271: Use only outdoors or in a well-ventilated area.
- P280: Wear protective gloves/protective clothing/eye protection/face protection.
- P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
- P302+P352: IF ON SKIN: Wash with plenty of soap and water.
- P304+P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
- P405: Store locked up.
- P501: Dispose of contents/container in accordance with local/regional/national/international regulations.
Mechanism of Action
The mechanism of action of N-methyl-1-(4-nitrophenyl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in chemical reactions, facilitating the formation of new chemical bonds . Its effects are mediated through its ability to undergo various chemical transformations, which can influence its interactions with other molecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Amine Hydrochlorides
Key Findings:
Substituent Effects: Electron-Withdrawing Groups (e.g., -NO₂): The nitro group in the target compound increases polarity and stability, making it suitable for applications requiring water solubility (e.g., pharmaceutical formulations). In contrast, methyl or chloro substituents (e.g., in and ) enhance lipophilicity, favoring membrane penetration and CNS activity . Aromatic vs. Heteroaromatic Backbones: Naphthalene-containing analogs (e.g., ) exhibit greater steric bulk, which may improve binding to hydrophobic enzyme pockets (e.g., squalene epoxidase in antifungal activity) .
Amine Chain Length: Methanamine vs. However, methanamine derivatives (e.g., the target compound) are more rigid, which may enhance target specificity .
Biological and Industrial Relevance :
- The target compound’s nitro group may facilitate detection via spectroscopic methods (e.g., SERS) due to distinct electronic transitions, as seen in amphetamine analogs .
- Chiral analogs (e.g., ) highlight the importance of stereochemistry in drug design, where enantiomers can exhibit divergent biological activities .
Synthetic Considerations :
- Most compounds in Table 1 are synthesized via nucleophilic substitution (SN2) or reductive amination, followed by HCl salt formation for purification . The target compound’s synthesis likely follows similar protocols.
Biological Activity
N-methyl-1-(4-nitrophenyl)methanamine hydrochloride is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological evaluation, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
1. Synthesis and Characterization
The synthesis of this compound typically involves the reaction of 4-nitrobenzaldehyde with a suitable amine under controlled conditions. The product is characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity .
2.1 Anticancer Activity
Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The compound has shown promising results in inhibiting cell proliferation in hepatocarcinoma (Huh7), adenocarcinoma (HCT-8), and acute myeloid leukemia (THP-1) cells.
| Cell Line | IC50 (µM) | Selectivity Index (SI) |
|---|---|---|
| Huh7 | 10.4 | 5.7 |
| HCT-8 | 8.0 | 6.0 |
| THP-1 | 12.5 | 4.5 |
These results indicate that this compound exhibits a selective cytotoxic profile, making it a candidate for further development as an anticancer agent .
2.2 Enzyme Inhibition
The compound has also been assessed for its inhibitory effects on key enzymes related to neurodegenerative diseases, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The findings are summarized in the following table:
| Enzyme | IC50 (µM) | Effectiveness |
|---|---|---|
| Acetylcholinesterase | 15.0 | Moderate |
| Butyrylcholinesterase | 7.5 | High |
This compound demonstrated significant inhibition of BuChE, indicating potential therapeutic applications in Alzheimer's disease treatment .
2.3 Antiviral Properties
The antiviral activity of this compound has been explored against several viruses, including coronaviruses and flaviviruses. The compound exhibited moderate antiviral effects with EC50 values ranging from 60 to 100 µM across different viral strains.
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells:
- Enzyme Interaction : The nitrophenyl group enhances reactivity with nucleophiles, facilitating enzyme inhibition.
- Cellular Uptake : The compound's structural properties allow it to penetrate cellular membranes effectively, leading to increased bioavailability and activity against target cells.
Case Study 1: Anticancer Efficacy
In a recent study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer efficacy of this compound in vivo using xenograft models of human cancer . The results indicated significant tumor regression compared to control groups, supporting the compound's potential as an anticancer agent.
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of the compound in models of neurodegeneration . The study found that treatment with this compound led to reduced neuronal cell death and improved cognitive function in treated animals.
Q & A
Basic: What are the optimized synthetic routes for N-methyl-1-(4-nitrophenyl)methanamine hydrochloride?
Answer:
A high-yield (83%) synthesis involves catalytic reduction of primary amides using transition metal-free methods. For example, (4-nitrophenyl)methanamine hydrochloride is synthesized via hydrolysis of nitrile intermediates with HBPin (4 equiv.) and NH·HCl in dry toluene at 40°C for 12 hours . Key steps include:
- Reagent selection : HBPin as a reducing agent avoids transition-metal contamination.
- Reaction monitoring : Confirm completion via TLC or LC-MS.
- Purification : Recrystallization from methanol/ether yields pure hydrochloride salts.
Basic: How is this compound characterized using spectroscopic and chromatographic methods?
Answer:
- NMR spectroscopy : H NMR (DMSO-d) shows aromatic protons at δ 7.47–7.55 ppm (d, J = 8.0–8.4 Hz) for the nitrophenyl group and methylamine protons at δ 3.99 ppm (q, J = 5.2 Hz) . C NMR confirms aromatic carbons (δ 128.4–133.2 ppm) and the methylamine carbon (δ 41.3 ppm).
- HPLC validation : Use a C18 column with UV detection at 255 nm (λ for nitrophenyl derivatives) and mobile phases like acetonitrile/water (0.1% TFA) .
Advanced: How can enantiomeric resolution challenges be addressed during synthesis?
Answer:
- Stereoselective reduction : Adopt strategies from sertraline synthesis, where intermediates like tetralone derivatives are reduced using chiral catalysts (e.g., Ru-BINAP) to achieve >90% enantiomeric excess .
- Chiral HPLC : Use columns coated with cellulose tris(3,5-dimethylphenylcarbamate) to separate enantiomers. Validate purity via circular dichroism (CD) spectroscopy.
Advanced: What are its applications in bioorthogonal chemistry?
Answer:
The nitrophenyl group enables participation in "click" reactions. For example:
- Tetrazine ligation : React with strained alkenes (e.g., trans-cyclooctenes) for rapid, selective bioconjugation. A related compound, [4-(1,2,4,5-tetrazin-3-yl)phenyl]methanamine hydrochloride , is used for labeling biomolecules .
- Methodological note : Optimize reaction pH (6.5–7.5) to prevent amine protonation, which inhibits reactivity.
Advanced: How to resolve contradictions in spectral or biological activity data?
Answer:
- Data validation : Cross-reference experimental NMR with computational simulations (e.g., DFT calculations for C chemical shifts).
- Batch variability : Test multiple synthesis batches for purity (≥98% via HPLC) and confirm crystallinity via XRD .
- Biological assays : Use orthogonal assays (e.g., microbial growth inhibition + cytotoxicity screens) to validate antimicrobial claims observed in nitrophenyl derivatives .
Advanced: What experimental design considerations are critical for studying its biological activity?
Answer:
- Positive controls : Compare with structurally similar compounds (e.g., 4-nitrophenethylamine hydrochloride) to isolate nitrophenyl-specific effects .
- Dose-response curves : Test concentrations from 1 µM to 1 mM in cell-based assays to identify IC values.
- Metabolic stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
